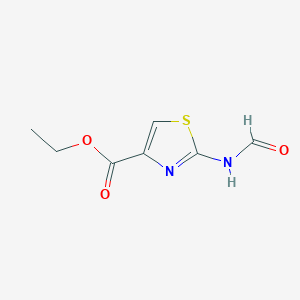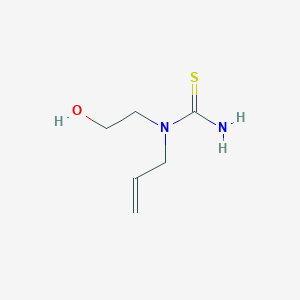
1-Methyl-4H-pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4H-pyridine-3-carbaldehyde (MPCA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative that is widely used in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 1-Methyl-4H-pyridine-3-carbaldehyde is not fully understood, but it is believed to act as a nucleophile and a Lewis base. 1-Methyl-4H-pyridine-3-carbaldehyde can form complexes with metal ions, which can be used in catalytic reactions. It can also act as a ligand, forming coordination complexes with metal ions.
Biochemical And Physiological Effects
1-Methyl-4H-pyridine-3-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 1-Methyl-4H-pyridine-3-carbaldehyde can inhibit the growth of certain cancer cells. It has also been shown to have antibacterial and antifungal properties.
Advantages And Limitations For Lab Experiments
1-Methyl-4H-pyridine-3-carbaldehyde has several advantages for use in lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. However, it has some limitations, including its low solubility in water, which can make it difficult to use in aqueous reactions.
Future Directions
There are several future directions for research on 1-Methyl-4H-pyridine-3-carbaldehyde. One area of research could focus on the development of new synthetic methods for 1-Methyl-4H-pyridine-3-carbaldehyde and its derivatives. Another area of research could focus on the potential applications of 1-Methyl-4H-pyridine-3-carbaldehyde in catalysis and material science. Further studies could also explore the biochemical and physiological effects of 1-Methyl-4H-pyridine-3-carbaldehyde and its potential applications in medicine.
Synthesis Methods
1-Methyl-4H-pyridine-3-carbaldehyde can be synthesized through a simple three-step process. The first step involves the condensation of 2-acetylpyridine with paraformaldehyde in the presence of sodium hydroxide. This reaction leads to the formation of 2-(formylmethyl)pyridine. In the second step, this intermediate compound is treated with methylamine, which results in the formation of 1-methyl-4-(formylmethyl)pyridinium chloride. Finally, this compound is reduced with sodium borohydride to yield 1-Methyl-4H-pyridine-3-carbaldehyde.
Scientific Research Applications
1-Methyl-4H-pyridine-3-carbaldehyde has been extensively studied for its potential applications in various fields of science. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. 1-Methyl-4H-pyridine-3-carbaldehyde is also used as a key intermediate in the synthesis of pyridine-based ligands, which have potential applications in catalysis and material science.
properties
IUPAC Name |
1-methyl-4H-pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-8-4-2-3-7(5-8)6-9/h2,4-6H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPDDSVRUOLJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CCC(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,4-dihydropyridine-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

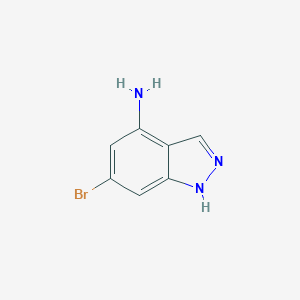

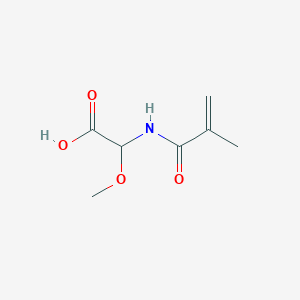
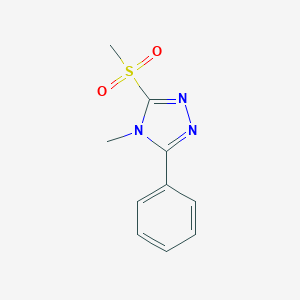
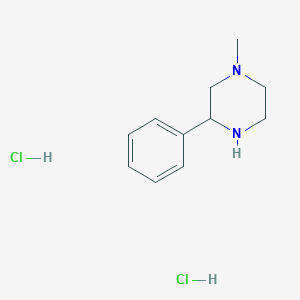


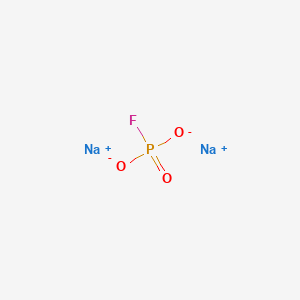


![Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate](/img/structure/B49901.png)
